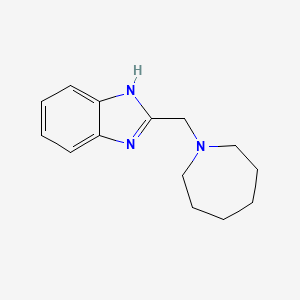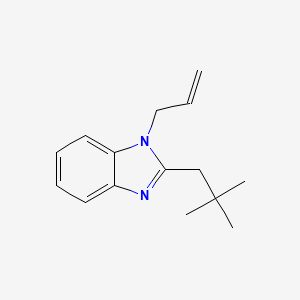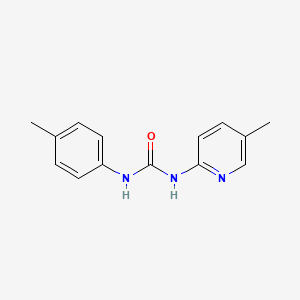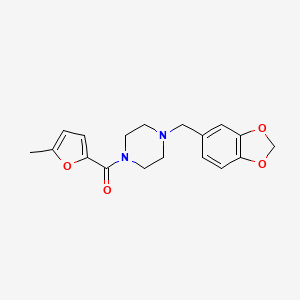
2-(1-azepanylmethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azepanylmethyl)-1H-benzimidazole, also known as ABZ, is a benzimidazole derivative that has been widely studied for its potential applications in scientific research. ABZ has a unique chemical structure that makes it a promising candidate for various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-(1-azepanylmethyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of microtubule assembly and the disruption of the cytoskeleton. 2-(1-azepanylmethyl)-1H-benzimidazole has been reported to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules. This leads to the disruption of various cellular processes, including cell division, intracellular transport, and cell signaling.
Biochemical and Physiological Effects
2-(1-azepanylmethyl)-1H-benzimidazole has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-(1-azepanylmethyl)-1H-benzimidazole has also been shown to affect various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-azepanylmethyl)-1H-benzimidazole has several advantages for lab experiments, including its high purity, stability, and solubility in water. 2-(1-azepanylmethyl)-1H-benzimidazole is also relatively inexpensive and easy to synthesize. However, 2-(1-azepanylmethyl)-1H-benzimidazole has some limitations, including its low bioavailability and its potential toxicity at high doses.
Orientations Futures
There are several future directions for 2-(1-azepanylmethyl)-1H-benzimidazole research, including its potential applications in drug development, cancer therapy, and neurodegenerative diseases. 2-(1-azepanylmethyl)-1H-benzimidazole derivatives with improved bioavailability and reduced toxicity could be developed for clinical use. Further studies are also needed to fully understand the mechanism of action of 2-(1-azepanylmethyl)-1H-benzimidazole and its potential applications in various scientific research fields.
Méthodes De Synthèse
2-(1-azepanylmethyl)-1H-benzimidazole can be synthesized using various methods, including the reaction of 2-aminomethyl-1H-benzimidazole with azepane in the presence of a catalyst. Another method involves the reaction of 2-carboxybenzaldehyde with 1-azepanemethanamine in the presence of a reducing agent and a catalyst. Both methods have been reported to yield high purity 2-(1-azepanylmethyl)-1H-benzimidazole.
Applications De Recherche Scientifique
2-(1-azepanylmethyl)-1H-benzimidazole has been studied for its potential applications in various scientific research fields, including cancer research, infectious diseases, and neurodegenerative diseases. 2-(1-azepanylmethyl)-1H-benzimidazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, 2-(1-azepanylmethyl)-1H-benzimidazole has been reported to have antiviral and antifungal properties. In neurodegenerative diseases, 2-(1-azepanylmethyl)-1H-benzimidazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-(azepan-1-ylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-6-10-17(9-5-1)11-14-15-12-7-3-4-8-13(12)16-14/h3-4,7-8H,1-2,5-6,9-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCDXXHAYMTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanylmethyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)



![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)
![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)
